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At the heart of DFT is the exchange-correlation (XC) functional, which encapsulates the

complex quantum mechanical interactions between electrons. Since the exact form of this

functional is unknown, approximations are necessary.[2][5] Traditional functionals are typically

organized in a hierarchy known as "Jacob's Ladder," with increasing complexity and accuracy,

from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs),

meta-GGAs, and hybrid functionals.[5]

Despite their successes, these approximations suffer from fundamental flaws related to their

handling of systems with "fractional electron character."[3][4] This manifests in two key areas:

Delocalization Error (Fractional Charge): Traditional functionals incorrectly predict the energy

of systems with a non-integer number of electrons. This leads to an over-delocalization of

electrons, causing significant errors in predicting properties like bond dissociation, charge

transfer, and reaction barriers.[6][7]

Static Correlation Error (Fractional Spin): This error arises in systems with strong static

correlation, such as stretched molecules or transition metals. Functionals struggle to

correctly describe the energy of systems with fractional spin, leading to poor predictions for

systems with multi-reference character.[3][8]

These errors are not mere inaccuracies but are pathological failures of the underlying

functional form, which human-designed semi-empirical or perturbative approaches have

struggled to overcome.[3][9]
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DM21: A Machine-Learned Solution
DM21 is a novel exchange-correlation functional developed by DeepMind that leverages a

deep neural network to map electron density to interaction energy.[3][4] Unlike its

predecessors, DM21 was specifically designed to overcome the fractional electron problem.

This was achieved by incorporating exact physical constraints for fractional charge and

fractional spin systems directly into its training data.[7][8][10]

By training a neural network on high-accuracy quantum chemistry data that includes these

fractional electron conditions, DM21 learns a functional that is inherently free from the

delocalization and static correlation errors that plague traditional methods.[6][7][10]
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Caption: Logical flow of how DM21's training corrects traditional DFT errors.

Quantitative Performance: Benchmarking DM21
The efficacy of a new functional is measured by its performance on standardized benchmark

datasets. DM21 has been rigorously tested on several of the most comprehensive benchmarks

in quantum chemistry, demonstrating state-of-the-art performance.[3][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b13910615?utm_src=pdf-body-img
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.infoq.com/news/2022/02/deepmind-quantum-chemistry/
https://analyticsindiamag.com/ai-news-updates/deepmind-open-sources-dm21-an-ai-model-for-quantum-chemistry/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables summarize the performance of DM21 in comparison to leading traditional

functionals on three critical benchmarks: GMTKN55 (General Main Group Thermochemistry,

Kinetics, and Noncovalent Interactions), QM9 (a large dataset of small organic molecules), and

the Bond-Breaking Benchmark (BBB). Errors are reported as Mean Absolute Error (MAE) in

kcal/mol.

Table 1: Performance on the GMTKN55 Benchmark (Selected Functionals)

Functional Type MAE (kcal/mol)

revPBE:D3BJ GGA 8.8

SCAN:D3BJ meta-GGA 6.2

PW6B95:D30 Hybrid 5.1

DM21 ML-based 4.3

DSD-PBEP86:D3BJ Double-Hybrid 3.2

Data sourced from the supplementary materials of the original DM21 Science paper.[8]

Table 2: Performance on QM9 and BBB Benchmarks

Functional QM9 MAE (kcal/mol) BBB MAE (kcal/mol)

SCAN 5.2 10.9

B3LYP 4.8 7.9

ωB97X-V 3.2 6.8

DM21 2.4 2.6

Data sourced from the supplementary materials of the original DM21 Science paper.[8]

The data clearly shows that DM21 consistently outperforms highly-regarded hybrid functionals

and approaches the accuracy of the much more computationally expensive double-hybrid
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functionals.[3][4][10] Its superior performance, especially on the BBB dataset, highlights its

improved handling of bond dissociation, a classic failure case for traditional DFT.[8]

Methodologies and Protocols
Understanding the methods behind DM21's development and evaluation is crucial for

appreciating its capabilities.

Experimental Protocol: DM21 Training
DM21 was trained using a supervised machine learning approach. The protocol is designed to

produce a functional that is not only accurate but also usable within standard quantum

chemistry software.

Dataset Curation: A training dataset of 1161 examples was created. The inputs consist of

Kohn-Sham (KS) orbital features sampled on a spatial grid. The target outputs are high-

accuracy reaction energies, calculated using advanced methods like Quantum Monte Carlo

(FermiNet) and Coupled Cluster (UCCSD(T)).[3][4][8]

Neural Network Architecture: The core of DM21 is a multilayer perceptron (MLP) that takes

the grid-based electron density features as input.[3][4]

Training Objective: The network was trained to minimize a loss function comprising two key

parts:

Regression Loss: This term minimizes the difference between the predicted energies and

the high-accuracy reference energies.

Gradient Regularization: This crucial term ensures that the learned functional has a well-

behaved functional derivative (the XC potential). This is essential for the functional to be

used in stable and convergent self-consistent field (SCF) calculations.[3][4]
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Caption: High-level workflow for the training of the DM21 functional.

Experimental Protocol: DFT Benchmarking Workflow
The performance of any functional, including DM21, is assessed using a standardized

computational protocol.

System Selection: A benchmark set (e.g., GMTKN55) provides a large, diverse collection of

molecules and chemical reactions.

Reference Calculation: For each system, a high-accuracy "gold standard" energy is obtained

from methods like CCSD(T) extrapolated to the complete basis set limit.
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DFT Calculation:

An initial guess for the electron density is made.

The Kohn-Sham equations are solved iteratively in a process called the Self-Consistent

Field (SCF) procedure until the density and energy converge.[2] This step is performed for

each functional being tested (e.g., DM21, B3LYP, SCAN).

Property Calculation: The converged DFT energy is used to calculate the property of interest

(e.g., reaction energy, binding energy).

Error Analysis: The DFT-calculated property is compared to the high-accuracy reference

value, and the error is computed. This is repeated for all systems in the benchmark set to

determine statistics like the Mean Absolute Error (MAE).
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Caption: Standardized workflow for benchmarking DFT functionals.

Practical Limitations and Future Outlook
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Despite its groundbreaking performance, DM21 is not without its challenges.

Computational Cost: As a neural network-based functional, DM21 is significantly slower than

traditional analytical functionals.[1]

Geometry Optimization: The numerical nature of the neural network can introduce noise into

the calculation of nuclear gradients, which complicates and slows down molecular geometry

optimization.[1][9]

Extrapolation: DM21 was trained primarily on main-group chemistry. Its performance on

transition metal chemistry is less reliable, and it often struggles to achieve SCF convergence

for these systems, limiting its applicability in this domain.[11][12]

Conclusion
DM21 represents a paradigm shift in the development of density functional approximations. By

directly addressing the fractional electron problem through machine learning, it overcomes

some of the most persistent and fundamental limitations of traditional DFT methods.[6][7] Its

state-of-the-art performance across a wide range of chemical benchmarks demonstrates the

immense potential of AI-driven approaches to solve long-standing problems in the physical

sciences.[3][10] While practical challenges related to computational cost and applicability to

transition metals remain, DM21 paves the way for a new generation of highly accurate and

reliable functionals, promising to enhance the predictive power of computational chemistry in

drug discovery, materials science, and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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